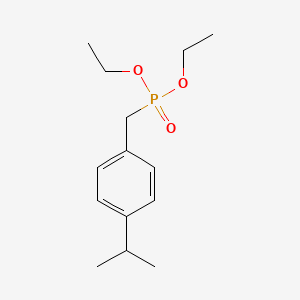

Diethyl (4-Isopropylbenzyl)phosphonate

Vue d'ensemble

Description

Diethyl (4-Isopropylbenzyl)phosphonate is an organophosphorus compound with the molecular formula C14H23O3P and a molecular weight of 270.31 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as an additive in high-voltage lithium-ion batteries to improve the performance of the cathode .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diethyl (4-Isopropylbenzyl)phosphonate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters . This reaction typically uses Pd(OAc)2 as the palladium source and Xantphos as the supporting ligand. The reaction conditions are mild and efficient, allowing for high yields within a short reaction time.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale adaptations of the laboratory methods. The use of palladium catalysts and microwave irradiation can enhance the efficiency and scalability of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl (4-Isopropylbenzyl)phosphonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions with aryl and vinyl halides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, aryl halides, and H-phosphonate diesters . The reactions often occur under mild conditions, such as room temperature or microwave irradiation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the cross-coupling reaction with aryl halides typically yields aryl phosphonates .

Applications De Recherche Scientifique

Biological Research Applications

Antimicrobial Activity

Recent studies indicate that diethyl benzylphosphonate derivatives, including diethyl (4-isopropylbenzyl)phosphonate, exhibit promising antimicrobial properties. Research has shown that these compounds can selectively inhibit the growth of pathogenic Escherichia coli strains. The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values suggest that these compounds may serve as effective alternatives to traditional antibiotics, particularly in the context of rising antibiotic resistance .

Mechanism of Action

The mechanism by which these phosphonates exert their antimicrobial effects involves the disruption of bacterial DNA topology and oxidative stress induction. Experimental data indicated that treatment with diethyl benzylphosphonate derivatives led to significant changes in the topology of plasmid DNA, highlighting their potential as novel antibacterial agents .

Organic Synthesis

Reagent in Organic Chemistry

this compound serves as a valuable reagent in organic synthesis. It is utilized in various chemical reactions, including the synthesis of more complex phosphonate derivatives. Its ability to participate in palladium-catalyzed reactions enhances its utility in creating diverse organic compounds with potential pharmaceutical applications .

Electrolyte Additive for Lithium-Ion Batteries

High-Voltage Battery Applications

this compound has been studied as an electrolyte additive for lithium-ion batteries, specifically for high-voltage LiNi0.5Mn1.5O4 cathodes. The compound improves the electrochemical stability and overall performance of the battery system by enhancing ionic conductivity and reducing side reactions during cycling . This application is particularly relevant in the development of next-generation energy storage solutions.

Summary Table of Applications

| Application Area | Specific Use | Key Findings/Benefits |

|---|---|---|

| Biological Research | Antimicrobial agent | Effective against E. coli; potential antibiotic substitute |

| Organic Synthesis | Reagent for chemical reactions | Facilitates synthesis of complex phosphonates |

| Battery Technology | Electrolyte additive for lithium-ion batteries | Enhances performance and stability of high-voltage systems |

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated various diethyl benzylphosphonate derivatives against different strains of E. coli. Results demonstrated that specific substituents on the phenyl ring significantly influenced antimicrobial activity, with some derivatives showing efficacy comparable to conventional antibiotics . -

Battery Performance Enhancement

Research on lithium-ion batteries incorporating this compound as an additive revealed improved cycling stability and capacity retention over extended charge-discharge cycles, indicating its potential for commercial battery applications .

Mécanisme D'action

The mechanism of action of Diethyl (4-Isopropylbenzyl)phosphonate involves its interaction with specific molecular targets and pathways. For example, in lithium-ion batteries, it acts as a positive film-forming additive, stabilizing the cathode-electrolyte interface and improving the rate and cycling performance of the battery . The compound’s ability to preferentially oxidize during the charging process inhibits continuous electrolyte decomposition and promotes the formation of a protective cathode layer .

Comparaison Avec Des Composés Similaires

Diethyl (4-Isopropylbenzyl)phosphonate can be compared with other similar compounds, such as:

Diethyl (4-Methylbenzyl)phosphonate: This compound has similar chemical properties but differs in the substitution pattern on the benzyl ring.

Diethyl (4-Isopropylphenyl)methylphosphonate: Another similar compound with slight variations in the molecular structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in high-voltage lithium-ion batteries and other fields .

Activité Biologique

Diethyl (4-Isopropylbenzyl)phosphonate, a phosphonate compound, has garnered attention in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, antimicrobial properties, and cytotoxic effects.

Chemical Structure and Properties

This compound is characterized by its molecular structure, which includes a phosphonate group attached to a benzyl moiety with an isopropyl substituent. Its chemical formula is , with a molar mass of 270.3 g/mol. The compound appears as a clear, colorless liquid with a boiling point of 363.4 °C and a density of 1.044 g/cm³ .

Synthesis

The synthesis of this compound typically involves the reaction of diethyl phosphite with 4-isopropylbenzyl chloride under controlled conditions. This method allows for the efficient formation of the desired phosphonate ester while maintaining high yields .

Antimicrobial Activity

Recent studies have demonstrated that diethyl benzylphosphonate derivatives exhibit significant antimicrobial activity against various bacterial strains, including Escherichia coli. The minimal inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth. For instance, diethyl benzylphosphonate showed low MIC values against model strains, suggesting strong antibacterial properties .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli K12 | 15 |

| Diethyl benzylphosphonate | E. coli R2 | 20 |

| 3,5-Difluorobenzylphosphonate | E. coli R4 | 25 |

The introduction of various substituents on the phenyl ring has been shown to influence the antimicrobial efficacy, with specific modifications enhancing bioavailability and metabolic stability .

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has demonstrated cytotoxic effects on bacterial cells. Studies indicate that these compounds induce oxidative stress leading to significant damage to bacterial DNA. This was evidenced by changes in DNA topology observed through agarose gel electrophoresis after treatment with the compound . Approximately 3.5% oxidative damage was noted in bacterial DNA post-treatment, indicating a strong cytotoxic mechanism.

Table 2: Cytotoxic Effects on Bacterial DNA

| Compound | Type of Damage | Observed Effect |

|---|---|---|

| This compound | Oxidative stress | Significant damage |

| Diethyl benzylphosphonate | DNA topology alteration | Strong disruption |

Case Studies and Research Findings

A pivotal study focused on the antibacterial activity of this compound derivatives highlighted their potential as alternatives to traditional antibiotics in treating hospital-acquired infections. The research involved testing various derivatives against different strains of E. coli, revealing that structural modifications could enhance their effectiveness .

Another investigation explored the compound's role in inhibiting enzymes involved in critical biosynthetic pathways in pathogenic organisms such as Plasmodium falciparum, indicating its potential use in antimalarial drug development . The findings suggest that phosphonates can serve as lead compounds for further drug development due to their unique mechanisms of action.

Propriétés

IUPAC Name |

1-(diethoxyphosphorylmethyl)-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23O3P/c1-5-16-18(15,17-6-2)11-13-7-9-14(10-8-13)12(3)4/h7-10,12H,5-6,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDLJDZVTOWKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)C(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593983 | |

| Record name | Diethyl {[4-(propan-2-yl)phenyl]methyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77237-55-9 | |

| Record name | Diethyl {[4-(propan-2-yl)phenyl]methyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.